Peraksine

Übersicht

Beschreibung

Synthesis Analysis

Peraksine and its derivatives have been synthesized through various chemical strategies, highlighting the complexity of its molecular architecture. A significant contribution to the field is the development of a general strategy for the synthesis of C-19 methyl-substituted alkaloids, including peraksine. This methodology emphasizes critical chemical reactions such as haloboration, regioselective hydroboration, controlled oxidation, and a pioneering Pd-catalyzed α-vinylation reaction on a chiral C-19 alkyl-substituted substrate (Edwankar, R. V., Edwankar, C. R., Deschamps, J., & Cook, J., 2014).

Molecular Structure Analysis

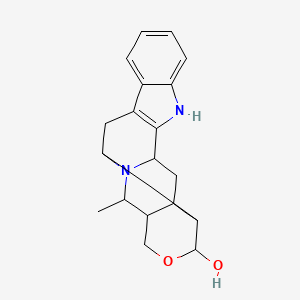

The molecular structure of peraksine was elucidated through the analysis of X-ray diffraction data, chemical, and mass spectral evidence. Peraksine has been shown to be a new type of hexacyclic indole alkaloid related to perakine, with its structure established from methiodide analysis (Kiang, A., Loh, S., Demanczyk, M., Gemenden, C., Papariello, G., & Taylor, W., 1966).

Chemical Reactions and Properties

Research on peraksine derivatives has demonstrated their potential for various chemical reactions and bioactivities. For instance, new peraksine derivatives isolated from Rauvolfia vomitoria have shown significant anti-inflammatory activities, which were evaluated through their effects on NO production in LPS-induced RAW264.7 mouse macrophages (Zhan, G., Miao, R., Zhang, F., Hao, Y., Zhang, Y., Zhang, Y., Khurm, M., Zhang, X., & Guo, Z., 2020).

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis :

- Peraksine is identified as a hexacyclic indole alkaloid related to perakine, with its structure established through X-ray diffraction and chemical analysis (Kiang et al., 1966).

- There has been development in the synthesis of peraksine derivatives, enhancing the understanding of its chemical properties (Edwankar et al., 2014).

Biological Activities :

- New peraksine derivatives isolated from Rauvolfia vomitoria have shown potential anti-inflammatory activities, with rauvomine C displaying significant effects on NO production in LPS-induced RAW264.7 mouse macrophages (Zhan et al., 2020).

- Perakine reductase, involved in the biosynthesis of plant monoterpenoid indole alkaloids including peraksine, has been identified and characterized, extending the alkaloidal network of Rauvolfia plants (Sun et al., 2008).

- Novel alkaloids isolated from Rauwolfia sumatrana, including peraksine, have expanded the understanding of the chemical diversity and potential pharmacological activities of these compounds (Subhadhirasakul et al., 1994).

Diverse Alkaloid Composition :

- Studies on Rauwolfia species have revealed a diverse composition of alkaloids, including peraksine, contributing to the pharmacological potential of these plants (Habib & Court, 1974).

Eigenschaften

IUPAC Name |

21-methyl-18-oxa-1,11-diazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5,7,9-tetraen-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-9-13-8-23-19(22)17-11(13)6-16-18-12(7-15(17)21(9)16)10-4-2-3-5-14(10)20-18/h2-5,9,11,13,15-17,19-20,22H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOPRJWLXUCHRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2COC(C3C2CC4N1C3CC5=C4NC6=CC=CC=C56)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Peraksine | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Ditert-butyl-4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1174103.png)